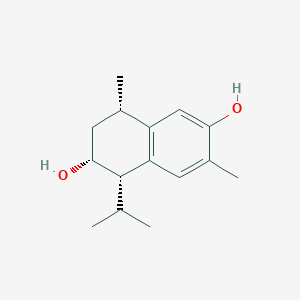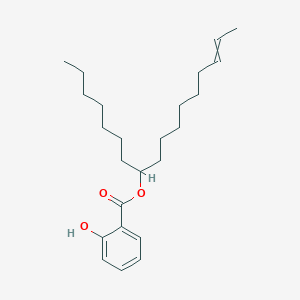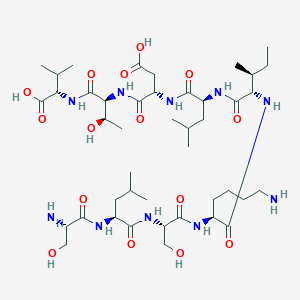
beta-Sitosterol-d7 (mixture of diasteromers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-Sitosterol-d7 (mixture of diastereomers) is a deuterium-labeled derivative of A-Sitosterol, a naturally occurring phytosterol found in various plant species. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of A-Sitosterol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of A-Sitosterol-d7 involves the hydrogenation of A-Sitosterol in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms into the sterol structure.
Industrial Production Methods: Industrial production of A-Sitosterol-d7 follows similar synthetic routes but on a larger scale. The process involves the extraction of A-Sitosterol from plant sources, followed by its hydrogenation with deuterium gas. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques.
化学反应分析
Types of Reactions: A-Sitosterol-d7 undergoes various chemical reactions, including:
Oxidation: A-Sitosterol-d7 can be oxidized to form A-Sitosterol-d7 oxide using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of A-Sitosterol-d7 can be achieved using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in A-Sitosterol-d7 with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat, alkylating agents like methyl iodide.
Major Products:
Oxidation: A-Sitosterol-d7 oxide.
Reduction: Reduced A-Sitosterol-d7 derivatives.
Substitution: Halogenated or alkylated A-Sitosterol-d7 derivatives.
科学研究应用
A-Sitosterol-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in studies of sterol metabolism and synthesis.
Biology: Employed in the investigation of sterol function in cell membranes and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterols.
Industry: Applied in the development of deuterium-labeled standards for analytical methods such as mass spectrometry.
作用机制
The mechanism of action of A-Sitosterol-d7 is similar to that of A-Sitosterol. It interacts with cell membranes, influencing their fluidity and permeability. A-Sitosterol-d7 also modulates signaling pathways by interacting with membrane-bound receptors and enzymes. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
相似化合物的比较
A-Sitosterol: The non-deuterated form of A-Sitosterol-d7.
Campesterol: Another phytosterol with a similar structure but different side chain.
Stigmasterol: A phytosterol with a double bond in the side chain.
Uniqueness of A-Sitosterol-d7: A-Sitosterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques, such as mass spectrometry, to study its metabolic pathways and interactions with biological systems. This makes A-Sitosterol-d7 a valuable tool in both basic and applied research.
属性
分子式 |
C29H50O |
|---|---|
分子量 |
421.7 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D |
InChI 键 |
KZJWDPNRJALLNS-GNYYFJBRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(CC)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
规范 SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)


![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)




![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)

![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

